Ammonium potassium 7-aminonaphthalene-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate is a chemical compound with the molecular formula C₁₀H₁₁KN₂O₆S₂ and a molecular weight of 358.43 g/mol . It is a salt formed from 1,3-naphthalenedisulfonic acid and is known for its applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ammonium potassium 7-aminonaphthalene-1,3-disulphonate typically involves the sulfonation of naphthalene followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct substitution pattern on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing continuous flow reactors to maintain consistent quality and yield. The use of ammonium and potassium salts in the final steps ensures the formation of the desired ammonium potassium salt .
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinones.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Wirkmechanismus
The mechanism of action of ammonium potassium 7-aminonaphthalene-1,3-disulphonate involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as a substrate or inhibitor, affecting various biochemical pathways. The sulfonate groups enhance its solubility and reactivity, making it a versatile tool in research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium potassium 7-hydroxynaphthalene-1,3-disulphonate
- Ammonium potassium 7-methylnaphthalene-1,3-disulphonate
- Ammonium potassium 7-chloronaphthalene-1,3-disulphonate
Uniqueness
Ammonium potassium 7-aminonaphthalene-1,3-disulphonate is unique due to its amino group, which provides additional reactivity and functionality compared to its hydroxyl, methyl, and chloro counterparts. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Eigenschaften
CAS-Nummer |
68213-88-7 |
---|---|
Molekularformel |
C10H11KN2O6S2 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
potassium;7-amino-3-sulfonaphthalene-1-sulfonate;azane |
InChI |
InChI=1S/C10H9NO6S2.K.H3N/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;1H3/q;+1;/p-1 |
InChI-Schlüssel |
TZVTVNXYTRWACD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)[O-])N.N.[K+] |
Verwandte CAS-Nummern |
86-65-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.